1-Cyclohexyl-4-(1,1-difluoroethyl)benzene
Overview
Description
1-Cyclohexyl-4-(1,1-difluoroethyl)benzene is an organic compound characterized by a benzene ring substituted with a cyclohexyl group and a 1,1-difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-4-(1,1-difluoroethyl)benzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution (EAS): This involves the reaction of benzene with cyclohexyl chloride and 1,1-difluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Friedel-Crafts Alkylation:
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-4-(1,1-difluoroethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the difluoroethyl group to a more reduced form, such as an ethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Lewis acids like aluminum chloride (AlCl3) and strong bases like sodium hydride (NaH) are employed.
Major Products Formed:
Oxidation Products: Cyclohexylbenzene derivatives such as cyclohexylbenzene-1-carboxylic acid.
Reduction Products: Cyclohexylbenzene derivatives with reduced difluoroethyl groups.
Substitution Products: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
1-Cyclohexyl-4-(1,1-difluoroethyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Cyclohexyl-4-(1,1-difluoroethyl)benzene exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used and the specific biological system being studied.
Comparison with Similar Compounds
1-Cyclohexyl-4-(1,1-difluoroethyl)benzene is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1-Cyclohexyl-4-ethylbenzene: Similar structure but lacks the difluoroethyl group.
1-Cyclohexyl-4-fluorobenzene: Contains a single fluorine atom instead of the difluoroethyl group.
1-Cyclohexyl-4-methoxybenzene: Contains a methoxy group instead of the difluoroethyl group.
Properties
IUPAC Name |
1-cyclohexyl-4-(1,1-difluoroethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2/c1-14(15,16)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRLKJNRZSUVCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2CCCCC2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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